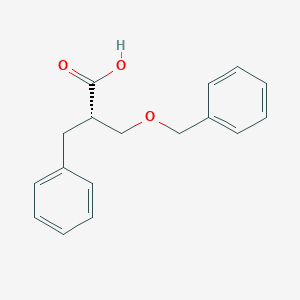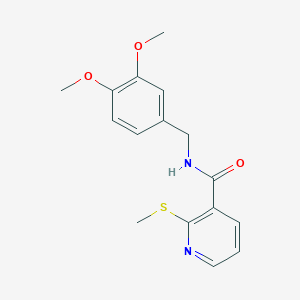
(3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol is an organic compound that features a tetrahydrofuran ring substituted with a pyrazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via nucleophilic substitution reactions using 3,4,5-trimethyl-1H-pyrazole as a nucleophile.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and scalable processes.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: The compound could be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: It may be explored as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol would depend on its specific applications. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response.
類似化合物との比較
Similar Compounds
(3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-2-ol: Similar structure but with a different position of the hydroxyl group.
(3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydropyran-3-ol: Similar structure but with a tetrahydropyran ring instead of a tetrahydrofuran ring.
Uniqueness
The uniqueness of (3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol lies in its specific substitution pattern and the combination of the tetrahydrofuran ring with the pyrazolyl group, which may confer unique chemical and biological properties.
特性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
(3S)-4-(3,4,5-trimethylpyrazol-1-yl)oxolan-3-ol |
InChI |
InChI=1S/C10H16N2O2/c1-6-7(2)11-12(8(6)3)9-4-14-5-10(9)13/h9-10,13H,4-5H2,1-3H3/t9?,10-/m1/s1 |
InChIキー |
LGMNAAONQMIIHS-QVDQXJPCSA-N |
異性体SMILES |
CC1=C(N(N=C1C)C2COC[C@H]2O)C |
正規SMILES |
CC1=C(N(N=C1C)C2COCC2O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13354207.png)
![6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354208.png)
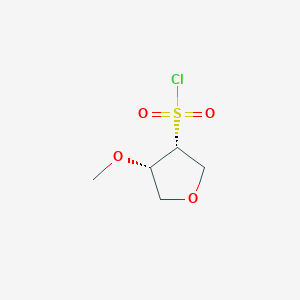
amino}benzoic acid](/img/structure/B13354212.png)
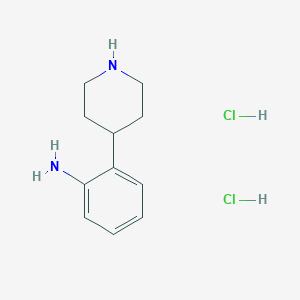
![6-(4-Bromophenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354221.png)
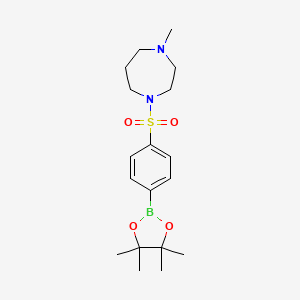
![3-[2-(Benzyloxy)phenyl]acrylamide](/img/structure/B13354226.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13354227.png)
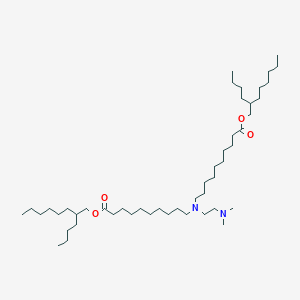
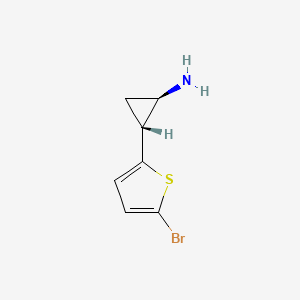
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]-](/img/structure/B13354260.png)
